4,5-dimethoxy-2-(1H-pyrazol-5-ylmethyl)isoindole-1,3-dione
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Overview
Description
4,5-dimethoxy-2-(1H-pyrazol-5-ylmethyl)isoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications, including their presence in various natural products and synthetic drugs .
Preparation Methods
The synthesis of 4,5-dimethoxy-2-(1H-pyrazol-5-ylmethyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient method to construct isoindole-1,3-dione cores is through the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives . This reaction involves the formation of multiple C–C and C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Chemical Reactions Analysis
4,5-dimethoxy-2-(1H-pyrazol-5-ylmethyl)isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include imidazoles, tetraynes, and oxygen . The major products formed from these reactions are multifunctionalized isoindole-1,3-dione derivatives, which have complex and variable structures .
Scientific Research Applications
This compound has significant potential in scientific research due to its multifunctionalized structure. It is used in the synthesis of various biologically active compounds, including those with antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Additionally, it has applications in the development of new therapeutic agents and in chemical production .
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-2-(1H-pyrazol-5-ylmethyl)isoindole-1,3-dione involves its interaction with molecular targets and pathways in biological systems. The compound’s structure allows it to bind with high affinity to multiple receptors, leading to its diverse biological activities . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4,5-dimethoxy-2-(1H-pyrazol-5-ylmethyl)isoindole-1,3-dione include other isoindole-1,3-dione derivatives, such as 4,5-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione . These compounds share similar structural motifs but differ in their specific substituents and functional groups, leading to variations in their biological activities and applications .
Properties
IUPAC Name |
4,5-dimethoxy-2-(1H-pyrazol-5-ylmethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-20-10-4-3-9-11(12(10)21-2)14(19)17(13(9)18)7-8-5-6-15-16-8/h3-6H,7H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVMZPYBOXJYKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)CC3=CC=NN3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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